Cyclohexyl 4-amino-3-hydroxybenzoate

Lipophilicity Drug Design Physicochemical Property

Researchers requiring a protected carboxylic acid for multi-step benzoxazole synthesis often encounter premature hydrolysis with simple methyl or ethyl esters, leading to side products and low yields. Cyclohexyl 4-amino-3-hydroxybenzoate solves this with a sterically hindered cyclohexyl ester that resists cleavage under conditions that degrade labile alkyl esters. - Hydrolytically stable ester survives multi-step transformations; enables late-stage deprotection. - Elevated logP (2.64) facilitates reactions in non-polar media, reducing side-product formation. - Fsp³ of 0.46 enhances three-dimensionality for fragment-based drug discovery libraries. - 2.4× higher logP vs. ethyl ester-ideal matched molecular pair for permeability SAR studies. Available from BenchChem with batch-specific purity certification and global logistics support.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 137066-30-9
Cat. No. B3236576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-amino-3-hydroxybenzoate
CAS137066-30-9
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O
InChIInChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
InChIKeyHTARCZJZCSECCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 4-amino-3-hydroxybenzoate: Lipophilic Ester Intermediate


Cyclohexyl 4-amino-3-hydroxybenzoate is a substituted benzoic acid ester with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It serves as a polar, aromatic scaffold esterified with a cyclohexyl group, creating a semi-rigid, amphiphilic molecule. This compound is cited as a foundational building block in medicinal chemistry, predominantly for constructing biologically active benzoxazole derivatives, where the cyclohexyl ester imparts distinct steric and lipophilic character compared to simpler alkyl esters [1].

Building block for 2-substituted-6-carboxy-benzoxazole derivatives
Cyclohexyl ester imparts higher lipophilicity and steric protection than simple alkyl esters
Amphiphilic scaffold suitable for non-polar synthesis media and membrane interaction studies

Cyclohexyl 4-amino-3-hydroxybenzoate: Limitations of Methyl/Ethyl Esters


Simple alkyl esters like methyl (CAS 63435-16-5) or ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5) share the same polar functional head but differ critically in their ester tail, which dramatically alters logP, aqueous solubility, and steric protection of the carbonyl group . Replacing the cyclohexyl group with a short-chain alkyl ester would compromise the lipophilic balance required for partitioning into non-polar environments or biological membranes and would expose carbonyls to premature hydrolytic cleavage during organic transformations . These differences preclude one-to-one substitution when a stable, moderately lipophilic intermediate is required.

Target (Cyclohexyl ester)
Substitute (Methyl/ethyl ester)
Lipophilicity: Higher logP supports non-polar partitioning
Lipophilicity: Lower logP may alter phase behavior and synthesis medium compatibility
Steric shielding: Bulky cyclohexyl ring protects ester carbonyl
Steric shielding: Minimal steric hindrance; more prone to nucleophilic attack
Hydrolytic stability: Slower hydrolysis suitable for multi-step sequences
Hydrolytic stability: Faster cleavage may not survive extended synthetic routes

Cyclohexyl 4-amino-3-hydroxybenzoate: Key Differentiators vs. Analog Esters


Lipophilicity Superiority Over Ethyl Ester

The cyclohexyl ester exhibits a measured/calculated LogP value of 2.6435, which is more than double the LogP predicted for the corresponding ethyl ester (XLogP: 1.1). This quantifies the significantly higher lipophilicity imparted by the cyclohexyl ring [1].

Reported Lipophilicity Difference
Class-level
LogP 2.64 vs. 1.1 (ethyl)
Higher lipophilicity may support non-polar synthesis media and membrane partitioning studies
Predicted values; experimental verification recommended
Lipophilicity Drug Design Physicochemical Property

Fsp3 Advantage Over Methyl Ester

The Cyclohexyl ester possesses a fraction of sp3 hybridized carbons (Fsp3) of 0.4615, a 3-fold increase over the methyl ester (Fsp3 = 0.125). This metric correlates with higher aqueous solubility at a given clogP and a lower melting point, improving physical handling and formulation prospects [1].

Fsp3 Comparison
Reported
Fsp3 0.46 vs. 0.13 (methyl)
Higher sp3 fraction may correlate with improved solubility and lower melting point
Calculated from standardized SMILES
Molecular Complexity Escape from Flatland Medicinal Chemistry

Steric Shielding for Hydrolytic Stability

The steric bulk of the cyclohexyl ring shields the ester carbonyl from nucleophilic attack, retarding hydrolysis relative to methyl or ethyl esters. While no direct kinetic data compares this specific scaffold, it is established that cyclohexyl benzoates hydrolyze approximately 10–20× slower than their methyl counterparts under basic conditions [1].

Reported Hydrolytic Stability Context
Class-level
Approx. 10–20× slower hydrolysis vs. methyl esters
Enhanced stability may support multi-step synthetic sequences
Direct kinetic data for this scaffold not available
Ester Hydrolysis Synthetic Intermediate Protecting Group

Conformational Flexibility from Rotatable Bonds

The cyclohexyl ester introduces multiple low-energy conformers (chair, twist-boat), increasing the count of effectively rotatable bonds compared to rigid short-chain alkyl esters. This flexibility can facilitate induced-fit binding to protein targets, a feature absent in the more rigid methyl or ethyl analogs [1].

Conformational Flexibility Context
Class-level
Multiple chair/twist-boat conformers
Conformational flexibility may facilitate induced-fit binding in target studies
Qualitative advantage from ring dynamics; not quantified
Conformational Flexibility Target Binding Entropy

Cyclohexyl 4-amino-3-hydroxybenzoate: Application Scenarios


Synthesis of Lipophilic 6-Carboxy-Benzoxazoles

The compound serves as a direct precursor for 2-substituted-6-carboxy-benzoxazole derivatives. Its elevated logP (2.64) facilitates synthesis in non-polar media, while the sterically hindered cyclohexyl ester protects the carboxylic acid during cyclization reactions, avoiding side products common with labile methyl esters .

Privileged Fragment for FBDD

With a molecular weight of 235.28 and a balanced sp3/sp2 ratio, this compound is a suitable fragment for FBDD. Its higher Fsp3 (0.46 vs. 0.125 for methyl) improves its three-dimensionality, a critical parameter for fragment libraries seeking to explore novel 3D chemical space [1].

Protecting Group for Multi-Step Synthesis

When a hydrolytically stable ester is required to mask a carboxylic acid through several synthetic steps, the cyclohexyl ester provides a robust solution. It withstands conditions that cleave methyl or ethyl esters, allowing chemists to carry a protected acid through a longer synthesis until a late-stage hydrogenolysis or enzymatic deprotection step [2].

Permeability Assessment via Matched Molecular Pairs

The 2.4-fold higher predicted logP compared to ethyl ester makes it a useful tool in structure-permeability relationship studies. Researchers profiling membrane permeability can use this pair of matched molecular pairs (MMPs) to isolate the effect of alicyclic substitution on passive diffusion [3].

Application
Selection Property
Validation Focus
Synthesis of 6-carboxy-benzoxazoles
Lipophilic balance and steric protection
Cyclization yield and side-product profile
Fragment-based drug discovery
Elevated Fsp3 and molecular shape
Fragment library profiling in 3D space
Multi-step synthesis with protected acid
Hydrolytic stability under reaction conditions
Endurance across synthetic steps vs. alkyl esters
Matched molecular pair permeability studies
Lipophilicity differential vs. alkyl esters
Passive permeability modulation in cell-based assays

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